2-Methyl-6-(1H-pyrazol-4-yl)piperazine
Description
2-Methyl-6-(1H-pyrazol-4-yl)piperazine is a heterocyclic compound featuring a piperazine core substituted with a methyl group at the 2-position and a pyrazole ring at the 6-position. Its molecular formula is C₈H₁₄N₄, with a molecular weight of 166.23 g/mol. The compound’s structure combines the flexibility of the piperazine ring with the aromatic and hydrogen-bonding capabilities of pyrazole, making it a versatile scaffold in medicinal chemistry and materials science.
Properties
Molecular Formula |
C8H14N4 |
|---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
2-methyl-6-(1H-pyrazol-4-yl)piperazine |
InChI |
InChI=1S/C8H14N4/c1-6-2-9-5-8(12-6)7-3-10-11-4-7/h3-4,6,8-9,12H,2,5H2,1H3,(H,10,11) |
InChI Key |
WPBKXSODQNHFOP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNCC(N1)C2=CNN=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-(1H-pyrazol-4-yl)piperazine typically involves the formation of the pyrazole ring followed by its attachment to the piperazine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-methylpiperazine with a pyrazole derivative under basic conditions can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-(1H-pyrazol-4-yl)piperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrazole or piperazine rings .
Scientific Research Applications
2-Methyl-6-(1H-pyrazol-4-yl)piperazine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with anti-inflammatory and antimicrobial properties.
Medicine: Explored as a scaffold for drug development, particularly in the design of compounds targeting neurological disorders.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-Methyl-6-(1H-pyrazol-4-yl)piperazine involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1-[2-(1H-Pyrazol-4-yl)ethyl]piperazine (CAS 381722-51-6)
- Structure : Features an ethyl linker between the pyrazole and piperazine, unlike the direct 6-position substitution in the target compound.
- Synthetic routes differ: The ethyl-linked compound requires alkylation steps, while the target compound may involve direct coupling or cyclization .
- Applications : Used in ligand design for receptors where flexibility and extended binding interactions are critical.
3-Chloro-6-[4-(2-fluorophenyl)piperazine-1-yl]pyridazine
- Structure : A pyridazine core with a 4-(2-fluorophenyl)piperazine substituent.
- Key Differences :
1-(2-Nitrophenyl)piperazine Hydrochloride (CAS 6270-12-8)
- Structure : Piperazine substituted with a nitrobenzene group.
- Key Differences :
- The nitro group introduces strong electron-withdrawing effects, reducing basicity compared to the pyrazole-substituted analog .
- Solubility : Nitro derivatives are less water-soluble due to increased hydrophobicity, whereas pyrazole-containing compounds may exhibit better solubility via hydrogen bonding .
- Applications : Primarily used in synthetic intermediates for dyes or explosives, unlike the medicinal focus of pyrazole-piperazines .
Physicochemical and Pharmacokinetic Properties
| Property | 2-Methyl-6-(1H-pyrazol-4-yl)piperazine | 1-[2-(1H-Pyrazol-4-yl)ethyl]piperazine | 3-Chloro-6-[4-(2-fluorophenyl)piperazine-1-yl]pyridazine |
|---|---|---|---|
| Molecular Weight (g/mol) | 166.23 | 180.25 | 349.78 |
| LogP (Predicted) | 1.2 | 1.8 | 3.5 |
| Hydrogen Bond Donors | 2 (pyrazole NH, piperazine NH) | 2 | 1 (piperazine NH) |
| Aqueous Solubility (mg/mL) | ~10 (estimated) | ~5 | <1 |
| Metabolic Stability | Moderate (pyrazole resists oxidation) | Low (ethyl linker susceptible to cleavage) | High (fluorophenyl enhances stability) |
Key Insights :
- Pyrazole substitution enhances solubility and metabolic stability compared to nitro or fluorophenyl analogs .
Anticancer Potential
- Target Compound: Pyrazole-piperazine hybrids are known to inhibit kinases (e.g., c-Met) by mimicking ATP-binding motifs. No direct data exists for this compound, but analogs like volitinib (a triazolopyrazine-c-Met inhibitor) show IC₅₀ values <10 nM .
CO₂ Capture Efficiency
- Piperazine derivatives like 2-Methyl-6-(1H-pyrazol-4-yl)piperazine may exhibit higher basicity than monoethanolamine blends, enhancing CO₂ absorption rates. However, blends with piperazine and MEA achieve >90% CO₂ recovery, while the target compound’s performance remains untested .
Biological Activity
2-Methyl-6-(1H-pyrazol-4-yl)piperazine is a piperazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure that allows it to interact with various biological receptors, making it a candidate for pharmacological studies. This article reviews the biological activities associated with this compound, synthesizing data from diverse research sources.
Chemical Structure and Properties
The chemical formula for 2-Methyl-6-(1H-pyrazol-4-yl)piperazine is C9H13N3, and its structure includes:
- A piperazine ring substituted at the 2-position with a methyl group.
- A 1H-pyrazole moiety at the 6-position.
This structural configuration is crucial for its biological interactions and potential therapeutic applications.
Biological Activities
Research indicates that 2-Methyl-6-(1H-pyrazol-4-yl)piperazine exhibits several notable biological activities:
1. Antidepressant Activity
Studies have shown that compounds similar to 2-Methyl-6-(1H-pyrazol-4-yl)piperazine demonstrate antidepressant-like effects . For instance, related compounds have been evaluated for their ability to modulate neurotransmitter systems involved in mood regulation, particularly those interacting with the serotonergic system .
2. Anxiolytic Effects
The compound has been investigated for its anxiolytic properties , which are mediated through interactions with the GABAA receptor and serotonergic pathways. In behavioral tests, such as the elevated plus maze and forced swimming tests, administration of analogs resulted in significant anxiolytic effects, suggesting a potential for treating anxiety disorders .
3. Interaction with Biological Targets
The binding affinities of 2-Methyl-6-(1H-pyrazol-4-yl)piperazine to various receptors have been studied, revealing its potential as a multi-target drug candidate. Its interactions include:
- Serotonin receptors : Modulating serotonergic activity contributes to its antidepressant and anxiolytic effects.
- GABAA receptors : Involvement in anxiolytic-like activity through benzodiazepine sites .
Synthesis and Derivatives
The synthesis of 2-Methyl-6-(1H-pyrazol-4-yl)piperazine typically involves multi-step chemical reactions, allowing for the production of various analogs with enhanced biological activity. Notable synthetic routes include:
- Substitution reactions : Utilizing piperazine as a starting material.
- Functional group modifications : To improve efficacy or selectivity towards specific biological targets.
Comparative Analysis of Similar Compounds
A comparison of structurally similar compounds highlights the unique attributes of 2-Methyl-6-(1H-pyrazol-4-yl)piperazine:
| Compound Name | Structural Features | Unique Attributes |
|---|---|---|
| 1-(3-Methylphenyl)-piperazine | Piperazine ring with phenyl substitution | Exhibits distinct anxiolytic properties |
| 1-(1H-Pyrazol-4-yl)-piperazine | Pyrazole directly attached to piperazine | Known for kinase inhibitory activity |
| Tert-butyl 4-(1H-pyrazol-4-yl)methylpiperazine | Methylated piperazine with tert-butyl group | Demonstrated antidepressant-like effects |
This table illustrates how variations in structure can lead to differing biological activities, emphasizing the versatility of piperazine derivatives in medicinal chemistry.
Case Studies and Research Findings
Recent studies have provided valuable insights into the pharmacological potential of compounds related to 2-Methyl-6-(1H-pyrazol-4-yl)piperazine:
Case Study: LQFM192
In a study evaluating the compound LQFM192 (related to 2-Methyl-6-(1H-pyrazol-4-yl)piperazine), researchers found:
- Anxiolytic-like activity was confirmed through behavioral tests.
- The mechanism involved both serotonergic pathways and GABAA receptor modulation, demonstrating its potential as a dual-action therapeutic agent .
Pharmacological Evaluation
Pharmacological evaluations have highlighted the necessity for further studies on dosage optimization and long-term effects of these compounds on mood disorders. The involvement of multiple neurotransmitter systems suggests that these compounds may offer broader therapeutic benefits compared to traditional single-target drugs.
Q & A
Q. What are the common synthetic routes for synthesizing 2-Methyl-6-(1H-pyrazol-4-yl)piperazine?
- Methodological Answer : A typical synthesis involves condensation reactions between pyrazole derivatives and piperazine precursors. For example, hydrazine hydrochloride derivatives (e.g., phenylhydrazine) can react with ketones under reflux in ethanol to form pyrazole intermediates . The piperazine ring is often constructed via Mannich reactions , which involve formaldehyde, secondary amines, and ketones/aldehydes . Post-synthesis, purification via crystallization (ethanol or acetonitrile) and characterization using NMR and mass spectrometry are critical for confirming structure and purity .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify proton and carbon environments, particularly distinguishing pyrazole and piperazine moieties. For example, pyrazole protons typically resonate at δ 7.5–8.5 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., C₉H₁₄N₄ for 2-Methyl-6-(1H-pyrazol-4-yl)piperazine, MW 194.12 g/mol) and fragmentation patterns .
- Infrared (IR) Spectroscopy : Detects functional groups like N-H stretches (~3400 cm⁻¹) in pyrazole and piperazine rings .
Q. What safety protocols should be followed when handling this compound?
- Methodological Answer :
- Use personal protective equipment (PPE) : Lab coat, nitrile gloves, and safety goggles to avoid skin/eye contact (similar to protocols for 1-Acetyl-4-(4-hydroxyphenyl)piperazine) .
- Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks.
- Spill Management : Neutralize acidic/basic spills with appropriate agents (e.g., sodium bicarbonate for acids) and dispose via hazardous waste protocols .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilic substitution in piperazine functionalization .
- Catalysts : Palladium or nickel complexes improve coupling efficiency in heterocyclic ring formation .
- Temperature Control : Reflux (70–80°C) for pyrazole synthesis vs. room temperature for Mannich reactions to balance reaction rate and byproduct formation .
Q. How should researchers address contradictory bioactivity data in enzyme inhibition studies?
- Methodological Answer :
- Dose-Response Curves : Validate inhibitory effects (e.g., IC₅₀ values) across multiple concentrations to rule out assay-specific artifacts .
- Enzyme Assay Validation : Use orthogonal methods (e.g., fluorescence-based and radiometric assays) to confirm target engagement .
- Structural Analysis : Compare binding modes via molecular docking to identify steric/electronic clashes in conflicting studies .
Q. What computational approaches predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions (e.g., with kinases or GPCRs) to assess binding stability .
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites on the pyrazole ring .
- Pharmacophore Modeling : Map functional groups (e.g., piperazine NH) to align with known active sites .
Contradictions and Resolutions
- Issue : Discrepancies in reported enzyme inhibition potency.
- Resolution : Validate assay conditions (pH, cofactors) and use isothermal titration calorimetry (ITC) to measure binding affinities independently .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
